molecular formula C8H9N3O3 B6143839 2-[(4-carbamoylpyridin-2-yl)amino]acetic acid CAS No. 1016868-74-8

2-[(4-carbamoylpyridin-2-yl)amino]acetic acid

Cat. No.: B6143839
CAS No.: 1016868-74-8
M. Wt: 195.18 g/mol
InChI Key: ZEHWYKUJOQKQNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-carbamoylpyridin-2-yl)amino]acetic acid is an organic compound with the molecular formula C₈H₉N₃O₃ and a molecular weight of 195.18 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a carbamoyl group and an aminoacetic acid moiety. It is primarily used in research and development within the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-carbamoylpyridin-2-yl)amino]acetic acid typically involves the reaction of 4-carbamoylpyridine with glycine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

This would likely include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-[(4-carbamoylpyridin-2-yl)amino]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

2-[(4-carbamoylpyridin-2-yl)amino]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-carbamoylpyridin-2-yl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-carbamoylpyridin-2-yl)amino]propanoic acid
  • 2-[(4-carbamoylpyridin-2-yl)amino]butanoic acid
  • 2-[(4-carbamoylpyridin-2-yl)amino]pentanoic acid

Uniqueness

2-[(4-carbamoylpyridin-2-yl)amino]acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications .

Properties

IUPAC Name

2-[(4-carbamoylpyridin-2-yl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c9-8(14)5-1-2-10-6(3-5)11-4-7(12)13/h1-3H,4H2,(H2,9,14)(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHWYKUJOQKQNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)N)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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